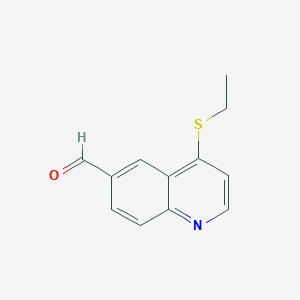

4-Ethylsulfanyl-quinoline-6-carbaldehyde

Description

4-Ethylsulfanyl-quinoline-6-carbaldehyde is a quinoline derivative characterized by an ethylsulfanyl (-S-C₂H₅) substituent at the 4-position and a carbaldehyde (-CHO) group at the 6-position. Quinoline derivatives are widely studied for their diverse applications in medicinal chemistry, materials science, and catalysis due to their tunable electronic and steric properties.

Propriétés

Formule moléculaire |

C12H11NOS |

|---|---|

Poids moléculaire |

217.29 g/mol |

Nom IUPAC |

4-ethylsulfanylquinoline-6-carbaldehyde |

InChI |

InChI=1S/C12H11NOS/c1-2-15-12-5-6-13-11-4-3-9(8-14)7-10(11)12/h3-8H,2H2,1H3 |

Clé InChI |

VPNCWUYTVWOWGU-UHFFFAOYSA-N |

SMILES canonique |

CCSC1=C2C=C(C=CC2=NC=C1)C=O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

Key structural analogs and their substituents are compared below:

Physicochemical Properties

- Reactivity: The carbaldehyde group in 4-Ethylsulfanyl-quinoline-6-carbaldehyde enables nucleophilic additions (e.g., formation of Schiff bases), distinguishing it from esters (e.g., ) or ethers (e.g., ).

- Electronic Effects: Compared to electron-withdrawing groups (e.g., -CF₃ in ), ethylsulfanyl is moderately electron-donating, altering the quinoline ring’s electron density.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.